1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene
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Overview
Description
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene is unique due to its specific arrangement of halogen atoms and the presence of a trifluoromethyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H7BrF6O |
---|---|
Molecular Weight |
385.10 g/mol |
IUPAC Name |
1-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C14H7BrF6O/c1-6-2-9(16)8(15)5-12(6)22-13-10(17)3-7(4-11(13)18)14(19,20)21/h2-5H,1H3 |
InChI Key |
JEUYVNWMXNSRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F |
Origin of Product |
United States |
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